molecular formula C25H21ClN2O2 B2462277 (2E)-3-{2-[(2-CHLOROBENZYL)OXY]PHENYL}-2-CYANO-N-(2,5-DIMETHYLPHENYL)ACRYLAMIDE CAS No. 380477-45-2

(2E)-3-{2-[(2-CHLOROBENZYL)OXY]PHENYL}-2-CYANO-N-(2,5-DIMETHYLPHENYL)ACRYLAMIDE

Cat. No.: B2462277
CAS No.: 380477-45-2
M. Wt: 416.91
InChI Key: OOWLJQDFSYTBJX-UHFFFAOYSA-N
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Description

(2E)-3-{2-[(2-CHLOROBENZYL)OXY]PHENYL}-2-CYANO-N-(2,5-DIMETHYLPHENYL)ACRYLAMIDE is a high-purity chemical reagent designed for research and development applications in agrochemical and pharmaceutical sciences. This compound belongs to the chemical class of 2-cyanoacrylamides, a group known for its diverse biological activity and utility in developing novel active ingredients . In agrochemical research, this compound presents a valuable structural template for the investigation of new pest management solutions. Its molecular architecture, featuring a chlorobenzyloxy phenyl group and a dimethylphenyl acrylamide moiety, is characteristic of compounds explored for controlling nematodes in crops . Researchers can utilize this compound to study potential modes of action, including the inhibition of metabolic pathways in plant-parasitic nematodes, which are economically significant pests that damage root systems and reduce crop productivity . In pharmaceutical and biomedical research, 2-cyano-3-acrylamide derivatives have demonstrated significant potential as inhibitors of deubiquitinase (DUB) enzymes . DUBs are key regulators of the ubiquitin-proteasome system and represent promising targets for host-directed anti-infective therapies. Related compounds in this class have shown efficacy in reducing intracellular replication of pathogens in macrophages, suggesting potential applications in developing broad-spectrum anti-infective agents that modulate host immune responses rather than directly targeting pathogens . Additionally, structural analogs containing similar heterocyclic and benzamide components have been investigated for their activity in MDM2/MDM4-mediated pathways, which are relevant in cancer research and therapeutic development . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. It is not for use in humans or animals.

Properties

IUPAC Name

(E)-3-[2-[(2-chlorophenyl)methoxy]phenyl]-2-cyano-N-(2,5-dimethylphenyl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21ClN2O2/c1-17-11-12-18(2)23(13-17)28-25(29)21(15-27)14-19-7-4-6-10-24(19)30-16-20-8-3-5-9-22(20)26/h3-14H,16H2,1-2H3,(H,28,29)/b21-14+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOWLJQDFSYTBJX-KGENOOAVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)C(=CC2=CC=CC=C2OCC3=CC=CC=C3Cl)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1)C)NC(=O)/C(=C/C2=CC=CC=C2OCC3=CC=CC=C3Cl)/C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-{2-[(2-CHLOROBENZYL)OXY]PHENYL}-2-CYANO-N-(2,5-DIMETHYLPHENYL)ACRYLAMIDE typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Methoxyphenyl Intermediate: The initial step involves the reaction of 2-chlorobenzyl chloride with sodium methoxide to form 2-(2-chlorophenyl)methoxybenzene.

    Formation of the Cyano Intermediate: The next step involves the reaction of the methoxyphenyl intermediate with acrylonitrile in the presence of a base to form 3-[2-(2-chlorophenyl)methoxy]phenyl-2-cyanoacrylonitrile.

    Formation of the Final Product: The final step involves the reaction of the cyano intermediate with 2,5-dimethylaniline in the presence of a catalyst to form this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of industrial-grade reagents and catalysts.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-{2-[(2-CHLOROBENZYL)OXY]PHENYL}-2-CYANO-N-(2,5-DIMETHYLPHENYL)ACRYLAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the cyano group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(2E)-3-{2-[(2-CHLOROBENZYL)OXY]PHENYL}-2-CYANO-N-(2,5-DIMETHYLPHENYL)ACRYLAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical intermediate.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2E)-3-{2-[(2-CHLOROBENZYL)OXY]PHENYL}-2-CYANO-N-(2,5-DIMETHYLPHENYL)ACRYLAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Molecular Comparisons

The compound shares a core acrylamide backbone with several analogs, differing in substituents that modulate electronic, steric, and pharmacokinetic properties. Key comparisons include:

Compound Name Molecular Formula Molar Mass (g/mol) Key Substituents Notable Features
(2E)-3-{2-[(2-Chlorobenzyl)oxy]phenyl}-2-cyano-N-(2,5-dimethylphenyl)acrylamide (Target) C24H20ClN2O2* ~409.89 2-Chlorobenzyloxy (phenyl), 2,5-dimethylphenyl (N-linked) High lipophilicity due to chloro and methyl groups; potential for enhanced membrane permeability.
(2E)-2-Cyano-3-[5-(2,5-dichlorophenyl)-2-furyl]acrylamide C14H8Cl2N2O2 307.13 Dichlorophenyl-furyl Furyl ring introduces π-π interactions; dichloro substitution increases electrophilicity.
2-Cyano-N-(([(2,4-dichlorobenzyl)oxy]imino)methyl)-3-(2-thienyl)acrylamide C16H11Cl2N3O2S 380.25 Thienyl, 2,4-dichlorobenzyloxyimino Sulfur-containing thienyl group may enhance binding to metal-containing enzymes.
(2E)-3-{4-[(2-Chloro-6-fluorophenyl)methoxy]phenyl}-N-[3-(dimethylamino)propyl]prop-2-enamide C21H24ClFN2O2 390.88 Chloro-fluorophenylmethoxy, dimethylaminopropyl Fluorine enhances electronegativity; dimethylaminopropyl may improve solubility.
3-(1,3-Benzodioxol-5-yl)-N-(4-cyclohexylphenyl)acrylamide C22H23NO3 349.42 Benzodioxolyl, cyclohexylphenyl Benzodioxolyl group provides electron-rich aromatic system; cyclohexyl enhances steric bulk.

*Calculated based on structural analysis.

Q & A

Q. What are the most efficient synthetic routes for (2E)-3-{2-[(2-chlorobenzyl)oxy]phenyl}-2-cyano-N-(2,5-dimethylphenyl)acrylamide?

The compound is synthesized via Knoevenagel condensation , a method validated for structurally similar acrylamides. Key steps include:

  • Reacting a cyanoacetamide precursor (e.g., ethyl 2-cyanoacetamido-4,5-dimethylthiophene-3-carboxylate) with substituted benzaldehydes under reflux in toluene with piperidine/acetic acid catalysis .
  • Monitoring reaction progress via thin-layer chromatography (TLC) and purifying via recrystallization . Critical parameters : Solvent choice (toluene for high yields), stoichiometric excess of aldehyde (11 mmol aldehyde per 10 mmol cyanoacetamide), and recrystallization solvent optimization .

Q. How can researchers characterize the purity and structural integrity of this compound?

Standard protocols include:

  • Spectroscopic analysis :
  • ¹H/¹³C NMR to confirm stereochemistry (E-configuration at acrylamide double bond) and substituent positions.
  • IR spectroscopy to verify functional groups (e.g., cyano ~2200 cm⁻¹, acrylamide C=O ~1650 cm⁻¹) .
    • Chromatography :
  • HPLC with UV detection (λ = 254–280 nm) for purity assessment.
  • Mass spectrometry (HRMS) for exact mass confirmation (C₂₅H₂₀ClN₃O₃: calculated 453.12 g/mol) .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activities of structurally related acrylamides?

Discrepancies in antioxidant/anti-inflammatory data (e.g., phenolic substitutions enhancing activity in some studies but not others) require:

  • Structure-activity relationship (SAR) analysis : Systematic substitution of the 2-chlorobenzyloxy and 2,5-dimethylphenyl groups to isolate pharmacophores .
  • In vitro vs. in vivo validation : For example, anti-inflammatory activity in carrageenan-induced rat paw edema models may not correlate with COX-2 inhibition assays due to metabolic stability differences .
  • Computational docking : Compare binding affinities to targets like ERRα (a nuclear receptor implicated in cancer) to explain activity variations .

Q. What mechanistic pathways are hypothesized for this compound’s biological activity?

Based on analogs (e.g., ERRα antagonist XCT790), potential mechanisms include:

  • ERRα antagonism : Disrupting coactivator binding (e.g., PGC-1α) to downregulate metabolic genes in cancer cells .
  • ROS modulation : The cyano and chlorobenzyl groups may scavenge free radicals, as shown in DPPH and superoxide dismutase (SOD) assays for similar acrylamides .
  • NF-κB pathway inhibition : Blocking TNF-α-induced inflammatory mediators via IκB kinase suppression .

Q. How can researchers optimize experimental design for in vivo studies of this compound?

Key considerations:

  • Dosing regimens : Start with 10–50 mg/kg in rodent models, adjusting based on pharmacokinetic profiling (e.g., plasma half-life, tissue distribution) .
  • Control groups : Include analogs lacking the 2-cyano or 2,5-dimethylphenyl groups to isolate functional group contributions .
  • Endpoint assays : Measure biomarkers like IL-6 (inflammation), malondialdehyde (oxidative stress), and tumor volume (if testing anticancer activity) .

Methodological Challenges & Solutions

Q. What are the limitations of current synthetic methods, and how can they be addressed?

  • Low yields in Knoevenagel condensation : Replace toluene with microwave-assisted synthesis in DMF to reduce reaction time (1–2 hours vs. 5–6 hours) .
  • Stereochemical impurities : Use chiral catalysts (e.g., L-proline) to enforce E-configuration .
  • Scale-up difficulties : Adopt flow chemistry for intermediates (e.g., chlorobenzyloxy phenol synthesis) to improve reproducibility .

Q. How can computational tools enhance research on this compound?

  • Molecular dynamics simulations : Predict solubility and membrane permeability using logP calculations (estimated ~3.5 for this compound) .
  • QSAR modeling : Train models on datasets of acrylamide bioactivity to prioritize substituents for SAR studies .
  • Docking studies : Use ERRα crystal structures (PDB: 2GPP) to identify critical binding residues (e.g., Leu345, Phe328) .

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